molecular formula C14H12O3S B6401897 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% CAS No. 1261952-57-1

5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95%

Cat. No. B6401897
CAS RN: 1261952-57-1
M. Wt: 260.31 g/mol
InChI Key: MWFXAZRPNOJOKY-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% (5-HMTBA) is an organic compound with a wide range of applications in the scientific research field. It has been used as a building block in the synthesis of various compounds, as a reagent in organic reactions, and as a substrate for enzyme assays. In addition, 5-HMTBA has been used to study biochemical and physiological effects in various organisms, including humans.

Scientific Research Applications

5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a reagent in organic reactions, such as the synthesis of aryl amines and the hydrolysis of esters. In addition, 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% has been used as a substrate for enzyme assays, such as the determination of esterase activity in human serum.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which leads to changes in the activity of enzymes and other proteins. This can result in biochemical and physiological changes, such as changes in the metabolism of certain compounds and the production of various hormones.
Biochemical and Physiological Effects
5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to affect the metabolism of certain compounds, such as glucose and fatty acids. It has also been shown to affect the production of various hormones, such as insulin, cortisol, and testosterone. In addition, 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% has been shown to have an anti-inflammatory effect in humans.

Advantages and Limitations for Lab Experiments

5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% has several advantages in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. However, it is important to note that the compound is toxic and can be hazardous if not handled properly. In addition, the biochemical and physiological effects of the compound are not fully understood, so it is important to use caution when conducting experiments with 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95%.

Future Directions

There are several potential future directions for research involving 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95%. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, research could be conducted to develop new methods for synthesizing 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95%, as well as new applications for the compound. Finally, research could be conducted to develop new methods for detecting and measuring the compound in biological samples.

Synthesis Methods

5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the condensation of 2-methylthiophenol with benzoyl chloride in the presence of a base, such as potassium carbonate. This reaction yields 2-methylthiophenyl benzoate. The second step involves the hydrolysis of 2-methylthiophenyl benzoate with an acid, such as hydrochloric acid, to yield 5-Hydroxy-3-(2-methylthiophenyl)benzoic acid, 95%.

properties

IUPAC Name

3-hydroxy-5-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-18-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(15)7-9/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFXAZRPNOJOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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